![molecular formula C15H16N2O B2948522 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one CAS No. 85301-77-5](/img/structure/B2948522.png)
3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are valuable building blocks in drug discovery and modern organic synthesis as they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms in adjacent positions . The specific structure of “3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one” would likely include additional functional groups attached to this basic pyrazole ring.Mecanismo De Acción
Target of Action
Similar compounds such as n-(3-tert-butyl-1h-pyrazol-5-yl)-n’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea have been found to target the mitogen-activated protein kinase 14 .
Biochemical Pathways
Similar compounds have been found to be involved in the map kinase signal transduction pathway .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one in lab experiments include its high yield and purity, as well as its potential biological activities. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, the compound's potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one. These include:
1. Further studies on the compound's mechanism of action and its potential targets.
2. Studies on the compound's toxicity and side effects.
3. Development of new synthesis methods for the compound.
4. Studies on the compound's potential use as a photosensitizer in photodynamic therapy.
5. Studies on the compound's potential use in the treatment of inflammatory diseases.
6. Studies on the compound's potential use in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. The compound's potential biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties, make it a promising candidate for further study. However, further research is needed to fully understand the compound's mechanism of action, toxicity, and potential side effects.
Métodos De Síntesis
The synthesis of 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one involves the reaction of indeno[3,2-c]pyrazole with tert-butyl chloride and acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the synthesis process is high, and the purity of the compound can be achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one has been extensively studied for its potential biological activities. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. The compound's ability to selectively target cancer cells and induce apoptosis has been of particular interest to researchers.
Propiedades
IUPAC Name |
3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-11-12(16-17(14)4)9-7-5-6-8-10(9)13(11)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRNLWTSBTQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

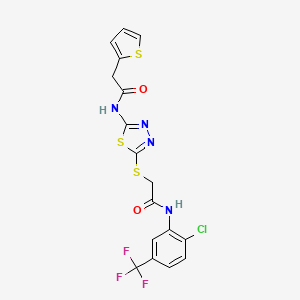
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)



![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2948450.png)

![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)
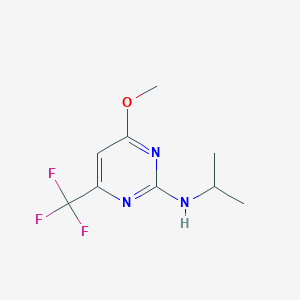
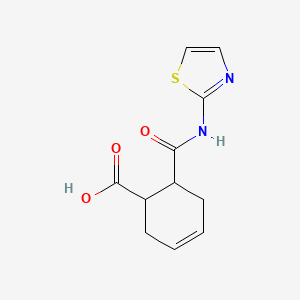
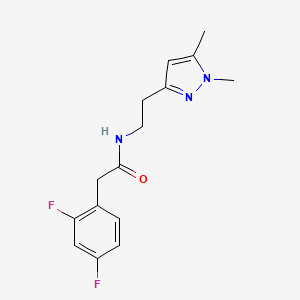
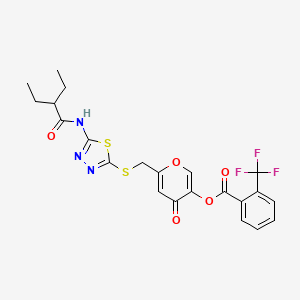
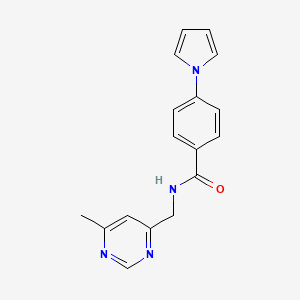
![2-(3-formylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948461.png)